molecular formula C15H22N2O2 B7474234 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

货号 B7474234
分子量: 262.35 g/mol
InChI 键: INRWNWCZSSQCTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MMMP belongs to the class of benzamide derivatives and is a potent and selective antagonist of the dopamine D3 receptor.

科学研究应用

3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of several disorders such as addiction, schizophrenia, and Parkinson's disease. 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been used in preclinical studies to investigate the role of the D3 receptor in these disorders and to evaluate its potential as a therapeutic target.

作用机制

3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The D3 receptor is involved in the regulation of reward, motivation, and emotional processing, and its dysregulation has been implicated in the development of addiction and other psychiatric disorders. By blocking the D3 receptor, 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide modulates the activity of the mesolimbic and mesocortical pathways, which may have therapeutic implications for these disorders.
Biochemical and Physiological Effects
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been shown to have a high affinity and selectivity for the dopamine D3 receptor, with minimal binding to other dopamine receptor subtypes. In preclinical studies, 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive and motor symptoms in animal models of Parkinson's disease. 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

实验室实验的优点和局限性

One advantage of using 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in lab experiments is its high selectivity and affinity for the dopamine D3 receptor, which allows for targeted modulation of the mesolimbic and mesocortical pathways. However, one limitation is that 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

未来方向

There are several potential future directions for research on 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide. One area of interest is its potential as a therapeutic target for addiction and other psychiatric disorders. Further studies are needed to investigate the long-term safety and efficacy of 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in preclinical and clinical settings. Additionally, the development of more potent and selective D3 receptor antagonists may improve the therapeutic potential of this class of compounds. Finally, the use of 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in combination with other pharmacological agents may enhance its therapeutic effects and reduce potential side effects.

合成方法

The synthesis of 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide involves the reaction of 3-methoxybenzoyl chloride with N-methyl-4-piperidone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a crystallization process, and the purity is confirmed through various analytical techniques such as HPLC and NMR spectroscopy.

属性

IUPAC Name

3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16-9-7-13(8-10-16)17(2)15(18)12-5-4-6-14(11-12)19-3/h4-6,11,13H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRWNWCZSSQCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。